6-Bromo-2-phenyloxazolo[4,5-b]pyridine
Overview
Description
“6-Bromo-2-phenyloxazolo[4,5-b]pyridine” is a chemical compound with the formula C12H7BrN2O . It is a derivative of the oxazolo[4,5-b]pyridine class .
Chemical Reactions Analysis
The compound has been studied for its inhibitory effect on mild steel corrosion in molar hydrochloric acid medium . It has also been involved in Suzuki–Miyaura coupling reactions .Scientific Research Applications
Synthesis of Derivatives and Related Compounds
"6-Bromo-2-phenyloxazolo[4,5-b]pyridine" and its derivatives have been extensively researched for their potential in synthesizing new compounds. For instance, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines is achieved by nucleophilic substitution with various amines and a cyclic amide, indicating its versatility in creating previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives (Palamarchuk et al., 2019). Additionally, the compound has been used in the synthesis of new polyheterocyclic ring systems, demonstrating its utility as a precursor for constructing complex heterocyclic compounds (Abdel‐Latif et al., 2019).
Molecular Modeling and Antimicrobial Activity
Molecular modeling and density functional theory have been applied to study the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives. These studies have shown effective activity against various bacterial strains, with some derivatives demonstrating better efficacy than standard antibiotics. The molecular docking simulations indicate significant interactions with the DNA gyrase enzyme, providing insights into the potential mechanisms of action of these compounds (Celik et al., 2021).
Chemical and Electrochemical Evaluations
The imidazo[4,5-b] pyridine derivatives of "6-Bromo-2-phenyloxazolo[4,5-b]pyridine" have been evaluated for their performance as corrosion inhibitors, demonstrating significant inhibitory effects against mild steel corrosion. This includes comprehensive studies using techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. These derivatives have shown to behave as mixed-type inhibitors, providing insights into their potential industrial applications (Saady et al., 2021).
Synthesis and Structural Analysis
The synthesis of various derivatives of "6-Bromo-2-phenyloxazolo[4,5-b]pyridine" has led to the creation of novel compounds with potential biological activities. For example, the synthesis and X-ray structure analysis of [1,2,4]Triazolo[4,3-a]pyridines have been conducted, shedding light on their structural properties and potential applications in pharmaceuticals (El-Kurdi et al., 2021).
properties
IUPAC Name |
6-bromo-2-phenyl-[1,3]oxazolo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-6-10-11(14-7-9)15-12(16-10)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMQPGCBCYNISV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470415 | |
Record name | 6-Bromo-2-phenyloxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-phenyloxazolo[4,5-b]pyridine | |
CAS RN |
174469-41-1 | |
Record name | 6-Bromo-2-phenyloxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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